(2-amino-3-hydroxyoctadecyl) 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
Lyso-Dihydrosphingomyelin (d18:0) is a saturated form of lysosphingomyelin that lacks the 4,5-trans double bondThis compound is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cellular processes such as signal transduction and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lyso-Dihydrosphingomyelin (d18:0) typically involves the hydrogenation of lysosphingomyelin (d18:1) to remove the double bond. This process can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of Lyso-Dihydrosphingomyelin (d18:0) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure complete saturation of the double bond. The product is then purified using chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Lyso-Dihydrosphingomyelin (d18:0) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of oxidized sphingolipids.
Reduction: Formation of reduced sphingolipids.
Substitution: Formation of substituted sphingolipids with new functional groups.
Scientific Research Applications
Lyso-Dihydrosphingomyelin (d18:0) has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid composition in biological samples.
Biology: Investigated for its role in cellular signaling pathways and membrane dynamics.
Medicine: Studied for its potential therapeutic effects in diseases such as Niemann-Pick disease and multiple sclerosis.
Industry: Utilized in the development of lipid-based drug delivery systems and cosmetics.
Mechanism of Action
Lyso-Dihydrosphingomyelin (d18:0) exerts its effects by interacting with specific molecular targets and pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingomyelinase and ceramidase. This modulation affects the levels of bioactive sphingolipids, which in turn influence cellular processes like apoptosis, proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Lysosphingomyelin (d181): Contains a 4,5-trans double bond, making it less saturated than Lyso-Dihydrosphingomyelin (d18:0).
Sphingosine-1-phosphate: A bioactive lipid involved in signaling pathways.
Ceramide: A central molecule in sphingolipid metabolism with roles in cell signaling and apoptosis.
Uniqueness
Lyso-Dihydrosphingomyelin (d18:0) is unique due to its saturated nature, which affects its physical properties and biological activities. The absence of the double bond makes it more stable and less prone to oxidation compared to its unsaturated counterparts .
Properties
Molecular Formula |
C23H51N2O5P |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(2-amino-3-hydroxyoctadecyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H51N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h22-23,26H,5-21,24H2,1-4H3 |
InChI Key |
GSEOJHIBPQRSNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O |
Origin of Product |
United States |
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